molecular formula C22H17F3N4O3 B6555237 6-(4-ethoxyphenyl)-2-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 1040642-90-7

6-(4-ethoxyphenyl)-2-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B6555237
CAS No.: 1040642-90-7
M. Wt: 442.4 g/mol
InChI Key: CIAVRFWHBPLNCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Ethoxyphenyl)-2-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core fused with a 1,2,4-oxadiazole ring. The dihydropyridazinone scaffold is known for its pharmacological relevance, particularly in enzyme inhibition (e.g., phosphodiesterases) and cardiovascular applications .

Properties

IUPAC Name

6-(4-ethoxyphenyl)-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4O3/c1-2-31-17-9-5-14(6-10-17)18-11-12-20(30)29(27-18)13-19-26-21(28-32-19)15-3-7-16(8-4-15)22(23,24)25/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAVRFWHBPLNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Scaffold Variations

  • 6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one () :

    • Structure : Replaces the oxadiazole group with a thioxo-triazolyl moiety.
    • Properties : Exhibits pharmacological activity, though specifics are unreported. The thioxo group may enhance hydrogen bonding but reduce metabolic stability compared to oxadiazoles.
    • Molecular Formula : C₁₈H₁₄N₆OS | Molecular Weight : 378.41 g/mol .
  • 6-(2-Fluorophenyl)-2-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one (CAS 1359407-60-5, ) :

    • Structure : Substitutes 4-ethoxyphenyl with 2-fluorophenyl and CF₃ with OCF₃.
    • Properties : The trifluoromethoxy group offers similar electron-withdrawing effects but may alter steric interactions.
    • Molecular Formula : C₂₀H₁₂F₄N₄O₃ | Molecular Weight : 432.33 g/mol .

Substituent Effects

  • 6-((4-Ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy)-2-phenyl-2,3-dihydropyridazin-3-one (): Structure: Features a triazole-sulfanyl group instead of oxadiazole. Molecular Formula: C₂₃H₂₃N₅O₂S | Molecular Weight: 433.53 g/mol .
  • 6-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 1326832-85-2, ): Structure: Replaces dihydropyridazinone with a thienopyrimidinone core. Properties: The thienopyrimidinone scaffold may target kinase enzymes, while chlorophenyl and difluorobenzyl groups enhance halogen bonding. Molecular Formula: C₂₂H₁₃ClF₂N₄O₂S | Molecular Weight: 493.88 g/mol .

Pharmacokinetic and Pharmacodynamic Insights

Compound Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 4-ethoxyphenyl, CF₃-phenyl-oxadiazole ~477.42 Balanced lipophilicity, metabolic stability
Compound Phenyl, thioxo-triazolyl 378.41 Pharmacological activity (unspecified)
Compound 3,4-dimethoxyphenyl, fluorobenzyl 463.43 High heterocyclic complexity, potential CNS activity
  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances oxidative stability compared to methoxy or chloro substituents (e.g., ) .
  • Lipophilicity : The 4-ethoxyphenyl group increases logP compared to 2-fluorophenyl () or methoxy analogues (), favoring membrane penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.